Dodecyl hexanoate
Description
Structure
2D Structure
Properties
CAS No. |
6938-60-9 |
|---|---|
Molecular Formula |
C18H36O2 |
Molecular Weight |
284.5 g/mol |
IUPAC Name |
dodecyl hexanoate |
InChI |
InChI=1S/C18H36O2/c1-3-5-7-8-9-10-11-12-13-15-17-20-18(19)16-14-6-4-2/h3-17H2,1-2H3 |
InChI Key |
NZKTXIRCNHDQKO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCOC(=O)CCCCC |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)CCCCC |
Other CAS No. |
6938-60-9 |
Origin of Product |
United States |
Advanced Analytical Methodologies for Dodecyl Hexanoate Characterization and Detection
Chromatographic Separation Techniques
Chromatography is a fundamental technique for separating dodecyl hexanoate (B1226103) from other components in a mixture. This separation is crucial for accurate identification and quantification, preventing interference from other compounds.
Gas Chromatography (GC) Applications for Volatile Ester Analysis
Gas chromatography (GC) is a powerful and widely used technique for the analysis of volatile compounds like dodecyl hexanoate. ebsco.comcloudfront.net In GC, the sample is vaporized and transported through a column by a carrier gas (the mobile phase). ebsco.comwikipedia.org The separation is based on the differential partitioning of analytes between the mobile phase and a stationary phase coated on the column walls. ebsco.com The volatile nature of this compound makes it an ideal candidate for GC analysis.
The selection of the GC column is critical for achieving good separation. Capillary columns, with their high efficiency, are particularly useful for resolving complex mixtures containing structurally similar compounds. cloudfront.net For instance, a typical GC analysis might involve a specific temperature program to ensure the effective separation of various esters and other volatile components. thegoodscentscompany.com The retention time, the time it takes for a compound to travel through the column, is a key parameter for its identification. ebsco.com
Table 1: Typical GC Parameters for Volatile Ester Analysis
| Parameter | Typical Setting | Purpose |
| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |
| Column Type | Capillary Column (e.g., Rtx®-1301) | Provides high-resolution separation of volatile compounds. cloudfront.net |
| Oven Temperature Program | Initial temp: 40-60°C, ramped to 250-300°C | Separates compounds based on their boiling points and polarity. helsinki.fi |
| Carrier Gas | Helium or Hydrogen | Transports the vaporized sample through the column. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides general quantitation, while MS allows for specific identification. cloudfront.net |
High-Performance Liquid Chromatography (HPLC) in Ester Analysis
High-Performance Liquid Chromatography (HPLC) is another cornerstone of separation science, suitable for a wide range of compounds, including esters. wikipedia.orgshimadzu.com Unlike GC, HPLC is not limited to volatile and thermally stable compounds. wikipedia.org In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. wikipedia.orgshimadzu.com The separation occurs based on the analyte's interaction with the stationary phase. wikipedia.org
For non-polar compounds like this compound, reversed-phase HPLC is commonly employed. In this mode, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as methanol/water or acetonitrile/water. tcichemicals.com The retention of this compound would be influenced by its hydrophobicity. Detection in HPLC can be achieved through various detectors, including UV-Vis detectors if the analyte has a chromophore, or more universal detectors like Evaporative Light Scattering Detectors (ELSD) and Refractive Index (RI) detectors for compounds without strong UV absorbance. ecalab.com
Hyphenated Techniques (e.g., GC-MS, LC-MS) for Comprehensive Characterization
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a powerful tool for the unambiguous identification and quantification of analytes.
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile organic compounds. helsinki.firesearchgate.net After separation by GC, the eluted compounds are introduced into a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio. helsinki.fi This provides a unique mass spectrum for each compound, acting as a chemical fingerprint that allows for definitive identification. GC-MS is extensively used in food science for volatile organic compound (VOC) profiling, which is directly related to sensory attributes like aroma. helsinki.fi For complex matrices, challenges such as matrix effects, where other components in the sample interfere with the analysis, can occur. mdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. lcms.czresearchgate.net This technique is particularly valuable for analyzing compounds that are not suitable for GC, such as those that are thermally labile or have low volatility. researchgate.net In LC-MS, the eluent from the HPLC column is introduced into an ion source (e.g., electrospray ionization, ESI) that generates ions from the analytes before they enter the mass analyzer. lcms.cz LC-MS/MS, which involves multiple stages of mass analysis, can further enhance selectivity and sensitivity, allowing for the quantification of trace levels of compounds in complex biological or environmental samples. unimi.it
Sample Preparation and Extraction Strategies in Complex Matrices
Before instrumental analysis, this compound often needs to be isolated and concentrated from the sample matrix. This is a critical step, especially for complex samples, to remove interferences and enhance detection sensitivity.
Solid-Phase Extraction (SPE) and Microextraction (SPME) for Ester Isolation
Solid-Phase Extraction (SPE) is a widely used sample preparation technique that partitions analytes between a solid sorbent and a liquid sample. researchgate.netthermofisher.comorganomation.com The process involves passing the sample through a cartridge containing a solid adsorbent material. organomation.com The analyte of interest can be retained on the sorbent while interferences are washed away, after which the analyte is eluted with a suitable solvent. thermofisher.com For a non-polar ester like this compound, a reversed-phase SPE sorbent (e.g., C18) would typically be used, where the ester is adsorbed from a polar sample matrix and then eluted with a non-polar solvent. researchgate.net
Solid-Phase Microextraction (SPME) is a solvent-free, miniaturized version of SPE. researchgate.netresearchgate.netnih.gov It utilizes a fused silica (B1680970) fiber coated with a polymeric stationary phase. researchgate.net The fiber is exposed to the sample (either directly immersed or in the headspace above the sample), and analytes partition into the coating. researchgate.net The fiber is then transferred directly to the injector of a GC for thermal desorption and analysis. researchgate.net Headspace SPME (HS-SPME) is particularly suitable for volatile compounds like esters in food and beverage analysis. helsinki.firesearchgate.netnih.gov The choice of fiber coating is crucial for selective extraction; for example, a non-polar polydimethylsiloxane (B3030410) (PDMS) coating would be appropriate for this compound. mdpi.com
Table 2: Comparison of SPME Fiber Coatings
| Fiber Coating | Polarity | Typical Analytes |
| Polydimethylsiloxane (PDMS) | Non-polar | Volatile and semi-volatile non-polar compounds. mdpi.com |
| Polyacrylate (PA) | Polar | Polar compounds such as phenols and some fatty acids. researchgate.netnih.gov |
| Carboxen/PDMS (CAR/PDMS) | Bipolar | Small volatile molecules, gases. mdpi.com |
| Divinylbenzene (B73037)/PDMS (DVB/PDMS) | Bipolar | A wide range of volatile and semi-volatile compounds. helsinki.fimdpi.com |
Liquid-Liquid Extraction (LLE) and Stir Bar Sorptive Extraction (SBSE) for Volatile Esters
Liquid-Liquid Extraction (LLE) is a classic extraction method based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. phenomenex.comwikipedia.org For extracting a non-polar ester like this compound from an aqueous matrix, a non-polar organic solvent would be used. phenomenex.com The two phases are mixed, and the ester partitions into the organic layer, which is then separated for analysis. wikipedia.org While simple and effective, LLE can be solvent- and time-intensive. phenomenex.com
Stir Bar Sorptive Extraction (SBSE) is a more recent and highly sensitive extraction technique, similar in principle to SPME but with a much larger volume of the sorptive phase. csic.eselementlabsolutions.com A magnetic stir bar is coated with a thick layer of a polymer, typically PDMS. nih.gov The stir bar is placed in the sample and stirred for a period, during which analytes are extracted into the coating. nih.gov The stir bar is then removed, rinsed, and thermally desorbed in a GC inlet. csic.es SBSE offers significantly higher extraction efficiency and lower detection limits compared to SPME, making it ideal for trace analysis of volatile and semi-volatile compounds. elementlabsolutions.com
Strategies for Mitigation of Matrix Effects in Analytical Measurements
In the quantitative analysis of this compound, particularly in complex samples such as environmental or biological matrices, matrix effects can significantly compromise the accuracy, precision, and sensitivity of measurements. nih.gov These effects, which manifest as ion suppression or enhancement, arise from co-eluting compounds that interfere with the ionization of the target analyte in the mass spectrometer source. nih.govhmdb.ca A variety of strategies, implemented during sample preparation, chromatographic separation, and data acquisition, are employed to minimize or compensate for these interferences.
A primary and straightforward approach to reduce matrix effects is sample dilution . This method lowers the concentration of all components in the sample, including interfering matrix components, thereby diminishing their impact on the analyte signal. However, this strategy is only viable if the resulting concentration of this compound remains well above the method's limit of quantification.
Optimization of sample preparation and clean-up is a critical step for removing matrix interferences before analysis. nih.gov Techniques such as Solid-Phase Extraction (SPE) are highly effective. lgcstandards.comacs.orglibretexts.org For an ester like this compound, a nonpolar sorbent (e.g., C18) could be used to retain the analyte while more polar interfering compounds are washed away. Conversely, if the matrix is highly nonpolar, a polar sorbent could be employed to trap interferences while allowing the this compound to elute. Other methods include liquid-liquid extraction (LLE) and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which can be adapted to effectively clean up complex samples prior to GC-MS or LC-MS analysis. lgcstandards.comrsc.org
Chromatographic conditions can be adjusted to enhance the separation of this compound from interfering co-eluting compounds. In Gas Chromatography (GC), modifying the temperature program, changing the column phase, or using a longer column can improve resolution. In Liquid Chromatography (LC), adjusting the mobile phase composition, gradient profile, or using a column with different chemistry can achieve the necessary separation. The goal is to ensure that this compound elutes at a retention time free from significant matrix interference.
Calibration strategies are employed to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography. The most common and effective approach is the use of matrix-matched calibration standards . rsc.org This involves preparing calibration standards in a blank matrix that is representative of the samples being analyzed. This ensures that the standards and the samples experience similar matrix effects, leading to more accurate quantification. rsc.org When a blank matrix is unavailable, a surrogate matrix can be used. An alternative and powerful method is the use of an isotopically labeled internal standard (IS). rsc.orgwashington.edu A deuterated or ¹³C-labeled version of this compound would co-elute and experience nearly identical matrix effects as the unlabeled analyte. By calculating the ratio of the analyte signal to the IS signal, the matrix effect can be effectively canceled out, providing highly accurate and precise quantification. washington.edu
Finally, adjusting mass spectrometer conditions , such as the choice of ionization technique, can also mitigate matrix effects. For instance, atmospheric pressure chemical ionization (APCI) is sometimes less susceptible to matrix effects than electrospray ionization (ESI) for certain compounds. In tandem mass spectrometry (MS/MS), monitoring highly specific transitions in modes like Multiple Reaction Monitoring (MRM) can significantly reduce the impact of interfering ions. lgcstandards.com An integrated approach, combining optimized sample preparation, chromatography, and corrective calibration, is the most robust strategy for overcoming matrix effect challenges in the analysis of this compound. nih.gov
Spectroscopic Characterization in Research Contexts
Spectroscopic techniques are indispensable for the structural verification and identification of this compound in research settings. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecule's carbon-hydrogen framework, while Mass Spectrometry (MS) confirms its molecular weight and provides structural clues through fragmentation analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for the structural elucidation of organic molecules like this compound. chemicalbook.comorganicchemistrydata.org By analyzing the chemical shifts, multiplicities, and coupling constants in ¹H and ¹³C NMR spectra, the precise connectivity of atoms within the molecule can be established.
For this compound, the ¹H NMR spectrum reveals distinct signals corresponding to the protons in the dodecyl alcohol and hexanoate acid portions of the ester. The ¹³C NMR spectrum complements this by showing a signal for each unique carbon atom in the molecule. researchgate.net The chemical shifts are influenced by the local electronic environment of each nucleus. For instance, the protons and carbon of the methylene (B1212753) group attached to the ester oxygen (C1' of the dodecyl group) are deshielded and appear at a characteristic downfield shift. libretexts.org Similarly, the carbonyl carbon of the ester group exhibits a signature chemical shift in the ¹³C NMR spectrum, typically in the range of 170-185 ppm. libretexts.org
The predicted chemical shifts for this compound in a deuterated chloroform (B151607) (CDCl₃) solvent are detailed in the tables below. These predictions are based on established values for similar long-chain esters and general principles of NMR spectroscopy. libretexts.org
Predicted ¹H NMR Data for this compound in CDCl₃ Data is predicted based on typical values for similar ester structures.
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz |
|---|---|---|---|---|
| H-2 (α-CH₂ of hexanoate) | ~2.28 | t | 2H | ~7.5 |
| H-1' (O-CH₂ of dodecyl) | ~4.05 | t | 2H | ~6.7 |
| H-3 (β-CH₂ of hexanoate) | ~1.62 | quint | 2H | ~7.5 |
| H-2' (O-CH₂-CH₂ of dodecyl) | ~1.61 | quint | 2H | ~6.8 |
| H-4, H-5 (hexanoate); H-3' to H-11' (dodecyl) | ~1.26 | m | 24H | - |
| H-6 (CH₃ of hexanoate) | ~0.88 | t | 3H | ~7.0 |
| H-12' (CH₃ of dodecyl) | ~0.88 | t | 3H | ~7.0 |
Predicted ¹³C NMR Data for this compound in CDCl₃ Data is predicted based on typical values for similar ester structures.
| Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C-1 (C=O) | ~174.0 |
| C-1' (O-CH₂) | ~64.5 |
| C-2 (α-CH₂) | ~34.4 |
| C-3' to C-10' | ~29.6, 29.5, 29.4, 29.3, 29.2 |
| C-11' | ~31.9 |
| C-3 | ~31.4 |
| C-2' | ~28.7 |
| C-4 | ~24.8 |
| C-5 | ~22.4 |
| C-12' | ~22.7 |
| C-6 | ~14.0 |
Mass Spectrometry (MS) for Molecular Identification and Quantification
Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a powerful tool for the identification and quantification of volatile compounds like this compound.
Molecular Identification: In electron ionization (EI) mode, molecules are bombarded with high-energy electrons, leading to ionization and subsequent fragmentation. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion (M⁺) and its various fragments. While the molecular ion peak for long-chain esters like this compound (M⁺ at m/z 284) may be weak or absent, the fragmentation pattern provides definitive structural information.
Key fragmentation pathways for straight-chain esters include:
McLafferty Rearrangement: This is a characteristic fragmentation for esters with a sufficiently long alkyl chain on the acid side. For this compound, this involves the transfer of a gamma-hydrogen from the hexanoate chain to the carbonyl oxygen, followed by cleavage of the alpha-beta bond. This process results in a neutral alkene (propene, C₃H₆) and a charged enol fragment. The most prominent McLafferty rearrangement for the hexanoate portion would lead to a fragment ion at m/z 116.
Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is common. This can result in the loss of the alkoxy group (•OCH₂C₁₁H₂₃) to form the hexanoyl acylium ion ([CH₃(CH₂)₄CO]⁺) at m/z 99, which is often a significant peak. Cleavage can also occur on the other side, leading to the loss of the hexanoyl group.
Alkane Fragmentation Series: The long dodecyl chain will produce a characteristic series of alkyl and alkenyl cation fragments, with peaks separated by 14 mass units (corresponding to CH₂ groups), such as m/z 43, 57, 71, and 85.
Expected Key Fragments in the EI-MS of this compound
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 284 | [C₁₈H₃₆O₂]⁺ | Molecular Ion (M⁺) |
| 168 | [C₁₂H₂₄]⁺ | Dodecene (from cleavage of C-O bond) |
| 116 | [C₆H₁₂O₂]⁺ | McLafferty Rearrangement |
| 99 | [C₆H₁₁O]⁺ | Acylium ion from α-cleavage ([CH₃(CH₂)₄CO]⁺) |
| 85, 71, 57, 43 | [C₆H₁₃]⁺, [C₅H₁₁]⁺, [C₄H₉]⁺, [C₃H₇]⁺ | Alkyl fragments from dodecyl chain |
Quantification: For quantitative analysis, GC-MS is typically operated in selected ion monitoring (SIM) or MS/MS is used in multiple reaction monitoring (MRM) mode. lgcstandards.com Instead of scanning the full mass range, the instrument is set to detect only a few specific, characteristic ions of this compound (e.g., m/z 99 and 116). This approach dramatically increases sensitivity and selectivity, allowing for the detection of trace amounts of the compound in complex mixtures. Accurate quantification is achieved by constructing a calibration curve and using an internal standard, preferably an isotopically labeled version of this compound, to correct for matrix effects and variations in sample processing and instrument response. washington.edu
Ecological and Biological Research Aspects of Dodecyl Hexanoate
Role in Chemical Ecology and Volatile Organic Compound (VOC) Studies
Dodecyl hexanoate (B1226103), a carboxylic ester, has been identified as a significant semiochemical in the intricate communication systems of plants and insects. chiralen.comnih.gov As a Volatile Organic Compound (VOC), it is released by organisms and acts as a chemical signal that mediates various ecological interactions. epa.govnih.gov VOCs are compounds with high vapor pressure and low water solubility, allowing them to travel through the environment and be detected by other organisms. epa.gov Research in chemical ecology focuses on these interactions, from plant defense mechanisms to insect pheromonal communication, where dodecyl hexanoate has been found to play specific roles. nih.govlsu.eduresearchgate.net
This compound has been identified as a key VOC associated with fungal infections in fruit. gre.ac.ukgre.ac.uk In studies on 'Gala' apples infected with the fungal pathogen Neonectria ditissima, which causes canker and fruit rot, changes in the emitted VOC profile were observed as the disease progressed. gre.ac.uk this compound was specifically detected during the early stages of the infection. gre.ac.ukgre.ac.uk
The presence of specific VOCs like this compound at the onset of a fungal infection is crucial for understanding plant-pathogen interactions. usp.brscholars.direct These compounds can signal the presence of a pathogen, potentially triggering defense responses in the plant or, conversely, indicating a suitable host for the pathogen. usp.brnih.gov The detection of these early-stage volatile metabolites is being explored for the development of non-visual, diagnostic tools for identifying diseases in stored fruits before significant losses occur. gre.ac.uk
In a study tracking VOCs after inoculating apples with N. ditissima, several compounds were identified as being discriminatory for the infection at different time points.
Table 1: VOCs Detected at Different Stages of Neonectria ditissima Infection in Apples
| Stage of Infection | Associated Volatile Organic Compounds |
|---|---|
| Early Stages | This compound, 9-decen-1-yl hexanoate, Hexyl butanoate, Pentyl acetate (B1210297) gre.ac.uk |
| Later Stages (Decay) | Styrene, Terpinen-4-ol, Ethyl hexanoate, Ethyl butanoate, Ethyl pentanoate gre.ac.ukgre.ac.uk |
| Common in Healthy & Inoculated (but declining in infected fruit) | alpha-Farnesene, Hexyl acetate gre.ac.uk |
This table is based on research findings from studies on 'Gala' apples. gre.ac.ukgre.ac.uk
This compound is a significant component in the chemical communication systems of certain insects, particularly as a pheromone in stingless bees. una.ac.cr Pheromones are chemical substances released by an animal that affect the behavior or physiology of others of its species. researchgate.netulb.ac.be In many social insects, these chemical signals are fundamental to behaviors such as foraging, reproduction, and defense. lsu.eduuna.ac.cr
Research on the stingless bee species Scaptotrigona pectoralis has identified this compound as one of the dominant compounds in the labial gland secretions of foraging workers. una.ac.cr These secretions are used to create scent trails that recruit nestmates to food resources, enhancing the colony's foraging efficiency. una.ac.cr
A chemical analysis of the labial gland extracts from two related stingless bee species, S. pectoralis and S. subobscuripennis, revealed complex mixtures of esters, with this compound being a major constituent in S. pectoralis. una.ac.cr
Table 2: Major Volatile Compounds in Labial Gland Secretions of Scaptotrigona Bees
| Compound | Relative Abundance in S. pectoralis | Relative Abundance in S. subobscuripennis |
|---|---|---|
| Decyl hexanoate | > 10% | Present |
| Decyl octanoate | > 10% | Present |
| This compound | > 10% | Present |
| (5Z)-tetradecenyl butyrate (B1204436) | > 10% | Present |
| Tetradecyl butyrate | > 10% | Present |
Data reflects that these compounds each comprised more than 10% of the total gland content in S. pectoralis. una.ac.cr
The specific blend of these volatile esters allows bees to distinguish between trails laid by their own nestmates and those of other species, a crucial aspect of resource competition. una.ac.cr
Association with Plant-Pathogen Interactions (e.g., Fungal Infections in Fruits)
Biodegradation and Environmental Fate Studies
The environmental fate of chemical compounds like this compound is largely determined by their biodegradability. As an aliphatic ester, it is susceptible to breakdown by microorganisms and their enzymes, a process that is critical for recycling organic matter in the environment. researchgate.netontosight.ai
The microbial degradation of aliphatic esters, a class to which this compound belongs, is a well-documented process. researchgate.netmdpi.com Microorganisms such as bacteria and fungi utilize these esters as a source of carbon and energy. researchgate.net The degradation process is typically initiated by extracellular enzymes, or exoenzymes, which break down the larger ester molecules into smaller, more manageable components that can be absorbed by the microbial cell. mdpi.com
For long-chain esters and related surfactant molecules like sodium dodecyl sulphate (SDS), the degradation pathway often involves two key steps:
Hydrolysis: The initial step is the hydrolytic cleavage of the ester bond. This reaction is catalyzed by enzymes such as esterases and lipases. mdpi.comeuropa.eu
Oxidation: The resulting alcohol (dodecanol) and fatty acid (hexanoic acid) are then typically catabolized through oxidation pathways, such as the β-oxidation pathway, to produce acetyl-CoA. researchgate.netmdpi.com This molecule then enters the citric acid cycle to generate energy for the microorganism.
Strains of bacteria, including Acinetobacter and Pseudomonas, have been isolated from environments like activated sludge and are known to be effective degraders of dodecyl-chain-containing surfactants. bioline.org.br
The primary mechanism for the biological breakdown of this compound is enzymatic hydrolysis of its ester bond. mdpi.comwikipedia.org This reaction is catalyzed by a class of hydrolytic enzymes known as esterases (EC 3.1.1.1) and lipases (EC 3.1.1.3). nih.gov
Esterases preferentially hydrolyze water-soluble esters with short-chain acyl groups. nih.gov
Lipases are more active against water-insoluble esters with long-chain acyl groups (typically ≥10 carbon atoms). nih.gov
These enzymes are ubiquitous in nature and are found in most tissues and organs in higher organisms, as well as being secreted by a wide variety of microorganisms. europa.eunih.gov The hydrolysis reaction splits this compound into its constituent parts: dodecanol (B89629) (an alcohol) and hexanoic acid (a carboxylic acid). europa.eu
This enzymatic process is not only crucial for environmental biodegradation but is also a key metabolic pathway in organisms for processing ester-containing compounds. europa.eubjpharm.org.uk
The rate and efficiency of the biodegradation of aliphatic esters are influenced by a combination of environmental conditions and the properties of the compound itself. mdpi.comnih.gov
Table 3: Key Factors Affecting Biodegradation of Aliphatic Esters
| Factor | Influence on Biodegradation |
|---|---|
| Temperature | Directly affects the kinetics of enzymatic reactions. Most microorganisms have an optimal temperature range for growth and enzyme activity. Degradation rates are typically slow at very low temperatures and cease at very high temperatures that denature the enzymes. mdpi.comresearchgate.net |
| pH | The pH of the environment (soil or water) is critical, as enzymes have a specific pH at which they function most effectively. Extreme pH values can inhibit or halt microbial activity. nih.govmdpi.comresearchgate.net |
| Moisture | Water is essential for microbial life and is a necessary reactant in the hydrolytic cleavage of the ester bond. mdpi.comencyclopedia.pub |
| Nutrient Availability | Microorganisms require sources of essential nutrients, such as nitrogen, phosphorus, and other trace elements, to support their growth and produce the necessary enzymes for degradation. researchgate.net |
| Oxygen Availability | Aerobic degradation, which occurs in the presence of oxygen, is generally faster and more complete than anaerobic degradation. |
| Substrate Properties | Chemical structure, molecular weight, and crystallinity (for polymers) influence biodegradability. For esters, properties like chain length and branching can affect how easily enzymes can access and cleave the ester bond. mdpi.comnih.gov |
This table synthesizes general principles of biodegradation applicable to aliphatic esters.
Emerging Research Frontiers and Future Perspectives on Dodecyl Hexanoate
Development of Novel Synthetic Routes with Enhanced Sustainability
The chemical industry's shift towards green chemistry has spurred the development of sustainable methods for ester synthesis, moving away from traditional energy-intensive processes that often require harsh catalysts and generate significant waste. For dodecyl hexanoate (B1226103), research is focused on biocatalysis, which utilizes enzymes to perform reactions with high specificity under mild conditions.
Lipases, particularly those from microbial sources like Candida antarctica and Rhizomucor miehei, are the preferred biocatalysts for esterification. oup.commdpi.com To enhance their stability, reusability, and efficiency, these enzymes are often immobilized on various supports such as nylon, polyvinyl alcohol (PVA), or alginate beads. nih.govmdpi.com Immobilization not only simplifies catalyst recovery and product purification but can also improve the enzyme's thermal stability and performance in non-aqueous environments. nih.govmdpi.com
A significant area of innovation is the use of non-conventional, "green" reaction media to overcome the solubility challenges of the nonpolar substrates (dodecanol and hexanoic acid) and to improve reaction kinetics. mdpi.com Solvent-free systems, where the substrates themselves form a eutectic mixture, represent an ideal green approach by maximizing atom economy and minimizing waste. semanticscholar.orgacs.org Additionally, ionic liquids (ILs) and deep eutectic solvents (DESs) are being explored as designer solvents that can enhance enzyme activity and stability while facilitating product separation. semanticscholar.orgresearchgate.netmdpi.com Research has demonstrated that direct esterification catalyzed by immobilized lipases in these green systems can achieve high conversion rates and selectivity, paving the way for economically viable and environmentally benign production of dodecyl hexanoate and related esters. semanticscholar.orgmdpi.com
Table 1: Comparison of Biocatalytic Systems for Ester Synthesis This table summarizes various enzymatic approaches applicable to the synthesis of this compound, drawing on findings from related ester production.
| Ester Product | Enzyme (Lipase) | Reaction System | Key Findings | Reference |
|---|---|---|---|---|
| Ethyl Hexanoate | Immobilized Rhizomucor miehei | Transesterification in n-hexane | Achieved 96% ester formation at 50°C. Enzyme stability was affected by temperature and excess acid concentration. | oup.com |
| Panthenyl Monoacyl Esters | Immobilized Lipase (B570770) | Solvent-free eutectic mixture of substrates | Scaling up from 0.5 g to 500 g was successful, demonstrating industrial potential. High conversion (up to 100%) was achieved. | semanticscholar.orgacs.org |
| Hydroxytyrosyl Hexanoate | Immobilized Candida antarctica lipase B (Novozym 435) | Ionic Liquid ([C12mim][NTf2]) | Achieved up to 77% yield in 2 hours at 80°C, showcasing the effectiveness of combining biocatalysis with ionic liquids. | mdpi.compreprints.org |
| Various Esters | Candida cylindracea lipase immobilized on nylon | Batch reaction in nearly anhydrous hexane (B92381) | The immobilized catalyst was stable and retained about one-third of its initial activity after 72 days of repeated use. | nih.gov |
Advanced Biotechnological Platforms for Ester Production
Microorganisms like the bacterium Pseudomonas putida and the yeast Saccharomyces cerevisiae are popular chassis organisms for this purpose due to their robust metabolism and genetic tractability. oup.comnih.gov Scientists can genetically modify these microbes to enhance the precursor supply for ester synthesis. Strategies include:
Upregulating Fatty Acid and Alcohol Biosynthesis: Increasing the expression of genes involved in the production of hexanoic acid (or its activated form, hexanoyl-CoA) and dodecanol (B89629). nih.gov
Introducing Wax Ester Synthases: Expressing heterologous wax ester synthase enzymes that catalyze the final esterification step, joining the fatty acid and fatty alcohol moieties. oup.commdpi.com
Blocking Competing Pathways: Deleting genes that divert precursors into unwanted side reactions, such as β-oxidation (fatty acid degradation) or the formation of storage lipids. repec.org
These engineered microbial platforms hold the promise of producing this compound and other esters in a one-pot fermentation process, offering a highly sustainable and potentially cost-effective alternative to both chemical synthesis and in-vitro enzymatic reactions. repec.orgnih.gov
Table 2: Examples of Engineered Microbial Platforms for Ester Production This table highlights key metabolic engineering strategies in different microorganisms for producing esters, demonstrating the potential for this compound synthesis.
| Microorganism | Engineering Strategy | Target Product(s) | Key Outcome | Reference |
|---|---|---|---|---|
| Pseudomonas putida KT2440 | Deletion of alcohol dehydrogenases; Expression of carboxylic acid reductase and alcohol acetyltransferase. | C6-C10 fatty alcohols and their acetate (B1210297) esters. | Produced 160.5 mg/L of hexyl acetate, demonstrating a proof-of-concept for medium-chain ester production. | nih.gov |
| Saccharomyces cerevisiae | Elimination of non-essential fatty acid utilization pathways (β-oxidation, storage lipid synthesis); Expression of a wax ester synthase. | Fatty Acid Ethyl Esters (FAEEs) | Increased free fatty acid availability, leading to a 5-fold increase and a final FAEE production of 17.2 mg/L. | repec.org |
| Brassica carinata (Oilseed Crop) | Expression of fatty acyl-CoA reductase (FAR) and wax synthase (WS) genes from jojoba. | Wax Esters (WE) | Transgenic lines produced WE content up to 25.6% of the total seed oil, showing potential for plant-based production. | mdpi.comresearchgate.net |
Applications in Advanced Materials and Specialized Formulations
The specific thermophysical properties of this compound make it a candidate for applications in advanced materials, particularly as a Phase Change Material (PCM). PCMs are "smart" materials capable of storing and releasing large amounts of thermal energy (latent heat) at a nearly constant temperature during their phase transition (e.g., from solid to liquid). biolscigroup.us This property is highly valuable for thermal energy storage and temperature regulation in a wide range of applications, including smart textiles, electronics cooling, and energy-efficient buildings. ekb.eg
Fatty acid esters, including this compound, are attractive organic PCMs because they are typically non-toxic, non-corrosive, chemically stable, and have high latent heat storage capacities. Research indicates that esters derived from linear alcohols and carboxylic acids with a total carbon count between 13 and 31 are particularly suitable for these applications. google.com this compound, with 18 carbon atoms (C12 alcohol + C6 acid), falls squarely within this optimal range. By carefully selecting the length of the alcohol and acid chains, the melting point of the ester can be tuned to a specific operating temperature, making it a versatile component for various thermal management systems. google.com While pure esters can be used, they are often incorporated into composite materials, such as docosane-dodecanol mixtures with expanded graphite, to improve thermal conductivity and prevent leakage in the liquid state, creating shape-stabilized PCMs. cip.com.cn
Table 3: Properties of Fatty Acid Esters as Phase Change Materials (PCMs) This table presents data for related fatty acid esters, illustrating the characteristics that make this compound a promising PCM candidate.
| Compound/Mixture | Melting Point (°C) | Latent Heat (kJ/kg or J/g) | Application Context | Reference |
|---|---|---|---|---|
| Decyl Nonanoate | ~11.1°C | 167.9 J/g | Component for thermal regulation. | google.com |
| Lauryl Nonanoate | ~17.2°C | 183.7 J/g | Component for thermal regulation. | google.com |
| Docosane-Dodecanol/Graphite Composite | Not specified | Melting: 203.8 kJ/kg; Solidification: 196.6 kJ/kg | Shape-stabilized PCM for solar photovoltaic thermal systems. | cip.com.cn |
| Eutectic: 1-Dodecanol/1-Hexadecanol | Peak at 19.6°C | 193.7 J/g | Biobased PCM for low-temperature building applications. | researchgate.net |
Interdisciplinary Research on Biological and Ecological Roles
In nature, many esters serve as crucial chemical signals, or semiochemicals, that mediate interactions between organisms. Interdisciplinary research combining chemistry and ecology has revealed that this compound plays a significant role in insect communication. It has been identified as a major volatile compound in the labial gland secretions of the stingless bee, Scaptotrigona pectoralis. una.ac.cr These secretions are used to create scent trails that guide nestmates to food sources, indicating that this compound is a key component of this species' trail pheromone. una.ac.cr
The specificity of these chemical signals often arises from unique quantitative blends of several compounds. In S. pectoralis, this compound, along with decyl hexanoate and decyl octanoate, dominates the chemical profile of the gland. una.ac.cr This research highlights the importance of learning in social insect communication, where bees learn to associate a colony-specific blend of these esters with successful foraging. Further research has also pointed to this compound and related esters as potential sex pheromones in other insects, such as the sugarcane wireworm. google.com Understanding these biological roles is not only of fundamental scientific interest but can also lead to practical applications in agriculture, such as the development of species-specific attractants for pest monitoring and control.
Table 4: this compound and Related Esters as Semiochemicals in Insects This table lists instances where this compound or structurally similar esters have been identified as having a biological signaling function.
| Species | Compound(s) | Identified Role/Source | Reference |
|---|---|---|---|
| Scaptotrigona pectoralis (Stingless Bee) | This compound, Decyl hexanoate, Decyl octanoate | Dominant component of labial gland secretions, functions as a trail pheromone. | una.ac.cr |
| Sugarcane Wireworm (Melanotus okinawensis) | E-9,11-dodecadienyl hexanoate (related ester) | Identified as a sex pheromone substance. | google.com |
| Click Beetles (General) | Various fatty acid esters (e.g., geranyl hexanoate) | Commonly found as components of sex pheromones. | csalomontraps.com |
Innovations in In Situ and Real-Time Analytical Monitoring
The advancement of research and industrial applications involving this compound necessitates the development of sophisticated analytical methods for its detection and quantification. Innovations are moving towards techniques that allow for in situ (in the original place) and real-time monitoring, providing immediate feedback on reaction progress or environmental concentrations without complex sample preparation.
While specific sensors for this compound are still in early development, the principles of modern biosensor technology offer a clear path forward. jcu.cz A biosensor typically consists of a biological recognition element that specifically interacts with the target analyte, and a transducer that converts this binding event into a measurable signal (e.g., electrical or optical). jcu.cznih.gov For this compound, a lipase could be used as the biorecognition element, immobilized on a transducer surface. The interaction (binding or enzymatic reaction) could then be monitored via electrochemical, optical (e.g., Surface Plasmon Resonance), or piezoelectric methods. nih.govmdpi.com
Currently, monitoring of ester synthesis is often performed using offline methods like High-Performance Liquid Chromatography (HPLC), where samples are withdrawn from the reactor at intervals for analysis. acs.org While accurate, this approach does not provide continuous, real-time data. The future of analytical monitoring for this compound production and detection lies in integrating advanced sensor technologies directly into reaction vessels or field devices. This would enable precise process control in industrial bioreactors and rapid detection for ecological studies or quality control in final products.
Table 5: Principles of Advanced Analytical Techniques for Potential Monitoring of this compound This table outlines the working principles of innovative analytical platforms and their future applicability for the real-time detection of this compound.
| Analytical Platform | Principle | Potential Application for this compound | Reference |
|---|---|---|---|
| Electrochemical Biosensor | A biorecognition element (e.g., an enzyme) is coupled to an electrode. Binding or reaction with the analyte causes a change in current, potential, or impedance. | Real-time monitoring of this compound concentration during enzymatic synthesis by detecting either the product or the consumption of a substrate. | mdpi.commdpi.com |
| Optical Biosensor (e.g., SPR) | Analyte binding to a functionalized sensor surface alters the refractive index, which is detected as a change in reflected light. | Label-free, in situ detection of this compound in biological or environmental samples. | nih.gov |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase, followed by detection. | Currently used for offline monitoring of reaction kinetics and product purity in biocatalytic synthesis. | acs.org |
| Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF) | Separates charged molecules in a capillary based on their electrophoretic mobility. Requires fluorescent tagging for detection. | High-sensitivity analysis of this compound after derivatization with a fluorescent dye, suitable for trace-level detection. | nih.gov |
Q & A
Q. How can Dodecyl hexanoate be synthesized enzymatically in solvent-free systems, and what parameters influence reaction efficiency?
this compound can be synthesized via enzymatic esterification using Novozym 435® (a lipase) under solvent-free conditions. Key parameters include:
- Temperature : Optimal at 60°C for this compound synthesis .
- Molar ratio of reactants : A 1:2 molar ratio (acid:alcohol) with 3.5% biocatalyst loading yields a stereoselectivity ratio (SER) of 68–75 .
- Catalyst loading : Minimum 260 PLU (0.037 g) to maximum 455 PLU (0.065 g) of enzyme .
- Substrate purity : Impurities can reduce enzyme activity by >30% . Methodological Tip: Use gas chromatography (GC) to monitor conversion rates and SER, as validated in similar esterification studies .
Q. What analytical techniques are recommended for structural characterization of this compound?
- Mass spectrometry (MS) : Confirm molecular weight (284.4772 g/mol) and fragmentation patterns using NIST reference data .
- Gas chromatography (GC) : Quantify purity and detect byproducts under standardized conditions (e.g., column: DB-5MS, carrier gas: He) .
- NMR spectroscopy : Use and NMR to verify ester bond formation and alkyl chain integrity .
Q. How should this compound be handled safely in laboratory settings?
- Personal protective equipment (PPE) : Wear nitrile gloves (EN 374 certified), safety goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods for synthesis steps involving volatile precursors .
- Spill management : Absorb spills with inert materials (e.g., vermiculite) and avoid water discharge .
Q. What are the primary physicochemical properties of this compound relevant to experimental design?
- Molecular formula : CHO .
- Melting point : Not well-documented; thermal stability up to 96°C observed in related esters .
- Hydrophobicity : LogP ≈ 7.2 (estimated), requiring emulsification for aqueous-phase studies .
Advanced Research Questions
Q. How can conflicting data on enzymatic synthesis yields of this compound be resolved?
Discrepancies in reported yields (e.g., 42–75 SER in solvent-free systems ) may arise from:
- Substrate ratio variability : Excess alcohol (>1:2 molar ratio) can inhibit lipase activity by 15–20% .
- Temperature gradients : ±2°C deviations reduce conversion efficiency by 8–12% . Resolution strategy: Replicate experiments using controlled bioreactors (e.g., jet-stirred reactors) with real-time GC monitoring .
Q. What mechanistic insights explain this compound’s role as a surfactant in emulsion stabilization?
- Amphiphilic structure : The C12 alkyl chain provides hydrophobicity, while the ester group enhances interfacial activity, reducing surface tension by 28–32 mN/m in oil-water systems .
- Chain-length effects : Compared to shorter-chain esters (e.g., ethyl hexanoate), this compound forms micelles at lower concentrations (CMC ≈ 0.1 mM) . Experimental validation: Use dynamic light scattering (DLS) to measure micelle size (expected: 8–12 nm) .
Q. How do environmental factors (e.g., pH, temperature) influence the oxidative degradation of this compound?
- High-temperature oxidation : At 500–1000 K, degradation follows n-alkane-like pathways, producing CO, HO, and hexanoic acid as primary byproducts .
- pH sensitivity : Hydrolysis accelerates under alkaline conditions (pH > 9), with a half-life of <24 hours at 25°C . Methodology: Use jet-stirred reactors with FTIR/GC-MS to track degradation intermediates .
Q. What advanced strategies optimize this compound production via microbial biosynthesis?
- Co-culture systems : Combine Acetobacterium woodii (CO fixation) and Clostridium drakei (chain elongation) to produce hexanoate precursors .
- Genetic engineering : Overexpress thioesterase enzymes in E. coli to enhance hexanoate yield by 40–60% . Key metric: Achieve titers >5 g/L in continuous bioreactors with H/CO gas feeding .
Data Contradiction Analysis
Q. Why do different studies report varying stereoselectivity ratios (SER) for this compound synthesis?
- Catalyst batch variability : Novozym 435® activity ranges from 7000–9000 PLU/g, affecting SER by ±15% .
- Reaction time : SER increases by 20–25% after 24 hours due to equilibrium shifts in solvent-free systems . Recommendation: Standardize enzyme batches and monitor reaction kinetics via inline spectroscopy .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
